

Application Notes: SOPG Sodium Salt for Elucidating Lipid-Protein Interactions

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Compound of Interest

Compound Name: 18:0-18:2 PG sodium

Cat. No.: B15545158

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Introduction

1-stearoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol, sodium salt (SOPG), is an anionic phospholipid increasingly utilized in biophysical and biochemical studies to investigate the intricate interactions between lipids and proteins. Its structure, featuring a saturated stearyl chain and an unsaturated oleoyl chain, provides a physiologically relevant model for bacterial and eukaryotic cell membranes. The negatively charged phosphoglycerol headgroup is particularly important for mediating electrostatic interactions with proteins, making SOPG an invaluable tool for researchers in drug development, cell biology, and membrane biophysics.

Key Applications

- **Mimicking Bacterial Membranes:** Gram-positive bacteria and the inner membrane of Gram-negative bacteria are rich in anionic phospholipids like phosphatidylglycerol (PG). Liposomes or supported lipid bilayers containing SOPG, often in combination with phosphatidylethanolamine (PE), serve as excellent mimics of these bacterial membranes. This allows for the detailed study of antimicrobial peptide (AMP) interactions, toxin binding, and the function of bacterial membrane proteins.
- **Investigating Electrostatic-Driven Protein Binding:** The net negative charge of SOPG at physiological pH facilitates the recruitment and binding of proteins with positively charged domains. This is crucial for studying the localization and function of peripheral membrane proteins, signaling proteins, and certain enzymes whose activity is modulated by membrane binding.

- **Modulating Membrane Protein Function:** The lipid environment significantly influences the structure and function of integral membrane proteins. Incorporating SOPG into reconstituted membrane systems can help elucidate the role of anionic lipids in modulating the activity of channels, transporters, and receptors.
- **Drug Development and Screening:** SOPG-containing model membranes provide a platform for screening new drug candidates, particularly antimicrobial agents. By quantifying the binding affinity and disruptive effects of novel compounds on these membranes, researchers can assess their potential efficacy.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the interaction of an antimicrobial lipopeptide (C16-KGGK) with a model bacterial membrane containing POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol), which is structurally similar to SOPG. This data highlights the significant contribution of the lipid tail and electrostatic interactions to binding affinity.

Interaction Parameter	Value	Experimental Conditions	Reference
Binding Free Energy (ΔG)			
C16-KGGK to POPE/POPG (2:1)	-16 kcal/mol	Coarse-grained molecular dynamics simulations	[1]
C16 (tail only) to POPE/POPG (2:1)	-12 kcal/mol	Coarse-grained molecular dynamics simulations	[1]
KGGK (headgroup only) to POPE/POPG (2:1)	-4 kcal/mol	Coarse-grained molecular dynamics simulations	[1]

Experimental Protocols

Protocol 1: Preparation of SOPG-Containing Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs with a defined lipid composition using the lipid film hydration and extrusion method.[\[2\]](#)[\[3\]](#)

Materials:

- SOPG sodium salt
- Other desired lipids (e.g., 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, SOPE)
- Chloroform
- Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
- Argon or Nitrogen gas
- Rotary evaporator
- Mini-extruder with polycarbonate membranes (100 nm pore size)
- Heating block or water bath

Procedure:

- Lipid Mixture Preparation:
 - In a round-bottom flask, combine the desired lipids (e.g., a 3:1 molar ratio of SOPE to SOPG to mimic a bacterial inner membrane) dissolved in chloroform.
- Lipid Film Formation:
 - Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
 - Further dry the film under a gentle stream of argon or nitrogen gas for at least 30 minutes to remove any residual solvent.

- Hydration:
 - Add the hydration buffer to the flask. The volume should be calculated to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).
 - Incubate the mixture at a temperature above the phase transition temperature of the lipids (for SOPG, this is above its gel-to-liquid crystalline phase transition temperature) for 1 hour, with intermittent vortexing to facilitate hydration of the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
- Extrusion:
 - Assemble the mini-extruder with a 100 nm pore size polycarbonate membrane.
 - Transfer the MLV suspension into a gas-tight syringe and pass it through the extruder at least 11 times. This process forces the lipids through the pores, resulting in the formation of uniformly sized LUVs.
- Storage:
 - Store the prepared LUVs at 4°C. For long-term storage, it is advisable to use them within a few days to prevent aggregation or degradation.

Protocol 2: Liposome Co-sedimentation Assay for Protein-Lipid Binding

This assay is used to qualitatively or semi-quantitatively assess the binding of a protein to SOPG-containing liposomes.[\[4\]](#)[\[5\]](#)

Materials:

- SOPG-containing LUVs (prepared as in Protocol 1)
- Purified protein of interest
- Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.4)
- Ultracentrifuge with appropriate rotors

- SDS-PAGE materials and equipment
- Coomassie stain or Western blotting reagents

Procedure:

- Binding Reaction:
 - In an ultracentrifuge tube, combine the purified protein (at a final concentration of 1-5 μ M) and SOPG-containing LUVs (at a final concentration of 0.5-1 mM) in the binding buffer.
 - As a negative control, prepare a reaction with the protein alone (no liposomes) and a reaction with liposomes containing only neutral lipids (e.g., SOPC).
 - Incubate the reactions at room temperature for 30 minutes.
- Sedimentation:
 - Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes and any bound protein.
- Analysis:
 - Carefully collect the supernatant, which contains the unbound protein.
 - Resuspend the pellet (containing liposomes and bound protein) in an equal volume of binding buffer.
 - Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting for the protein of interest.
 - An increase in the amount of protein in the pellet fraction in the presence of SOPG-containing liposomes indicates binding.

Protocol 3: Surface Plasmon Resonance (SPR) for Quantitative Analysis

SPR can be used to obtain quantitative data on the kinetics and affinity of protein binding to a lipid surface containing SOPG.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- SPR instrument (e.g., Biacore)
- L1 or HPA sensor chip
- SOPG-containing small unilamellar vesicles (SUVs, prepared by sonication or extrusion through smaller pore membranes, e.g., 30-50 nm)
- Purified protein of interest
- Running buffer (e.g., HBS-N: 10 mM HEPES, 150 mM NaCl, pH 7.4)
- Regeneration solution (e.g., 20 mM NaOH)

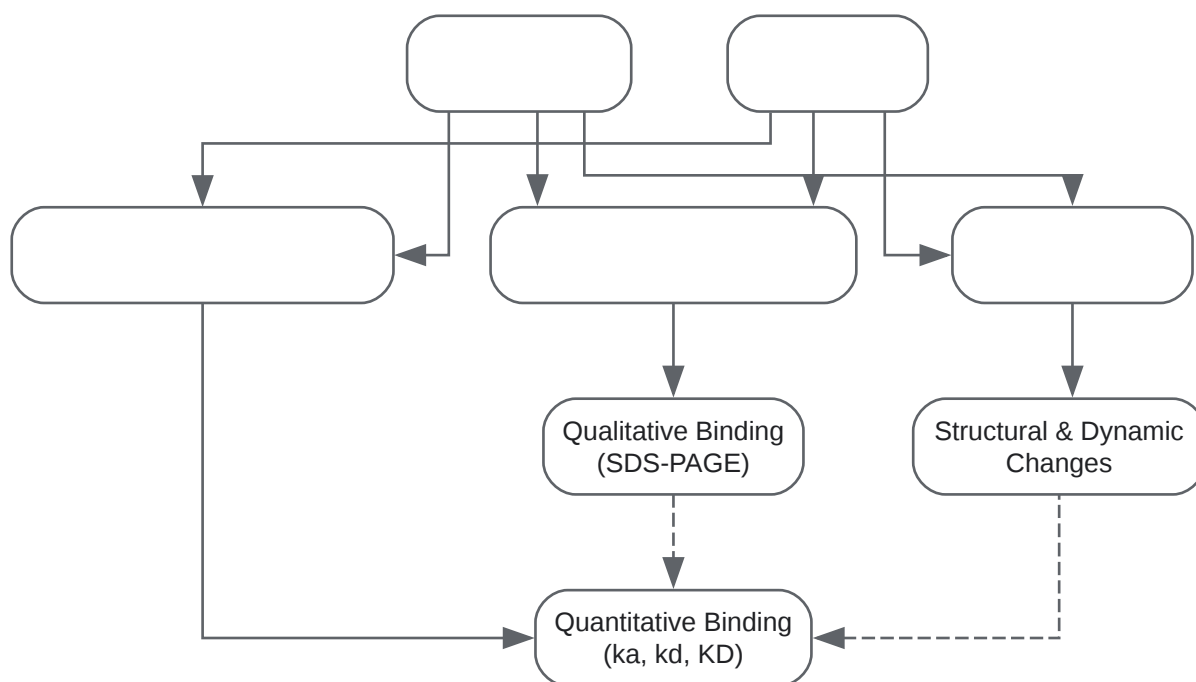
Procedure:

- Chip Preparation and Liposome Immobilization:
 - Equilibrate the L1 or HPA sensor chip with the running buffer.
 - Inject the SOPG-containing SUVs over the sensor surface. The lipids will spontaneously fuse to form a supported lipid bilayer.
 - Wash the surface with a brief pulse of NaOH to remove any loosely bound vesicles and stabilize the bilayer.
- Binding Analysis:
 - Inject a series of concentrations of the purified protein in the running buffer over the sensor surface.
 - Monitor the change in the SPR signal (response units, RU) in real-time.

- After each protein injection, regenerate the surface with a pulse of regeneration solution to remove the bound protein.
- Data Analysis:
 - The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Visualizations

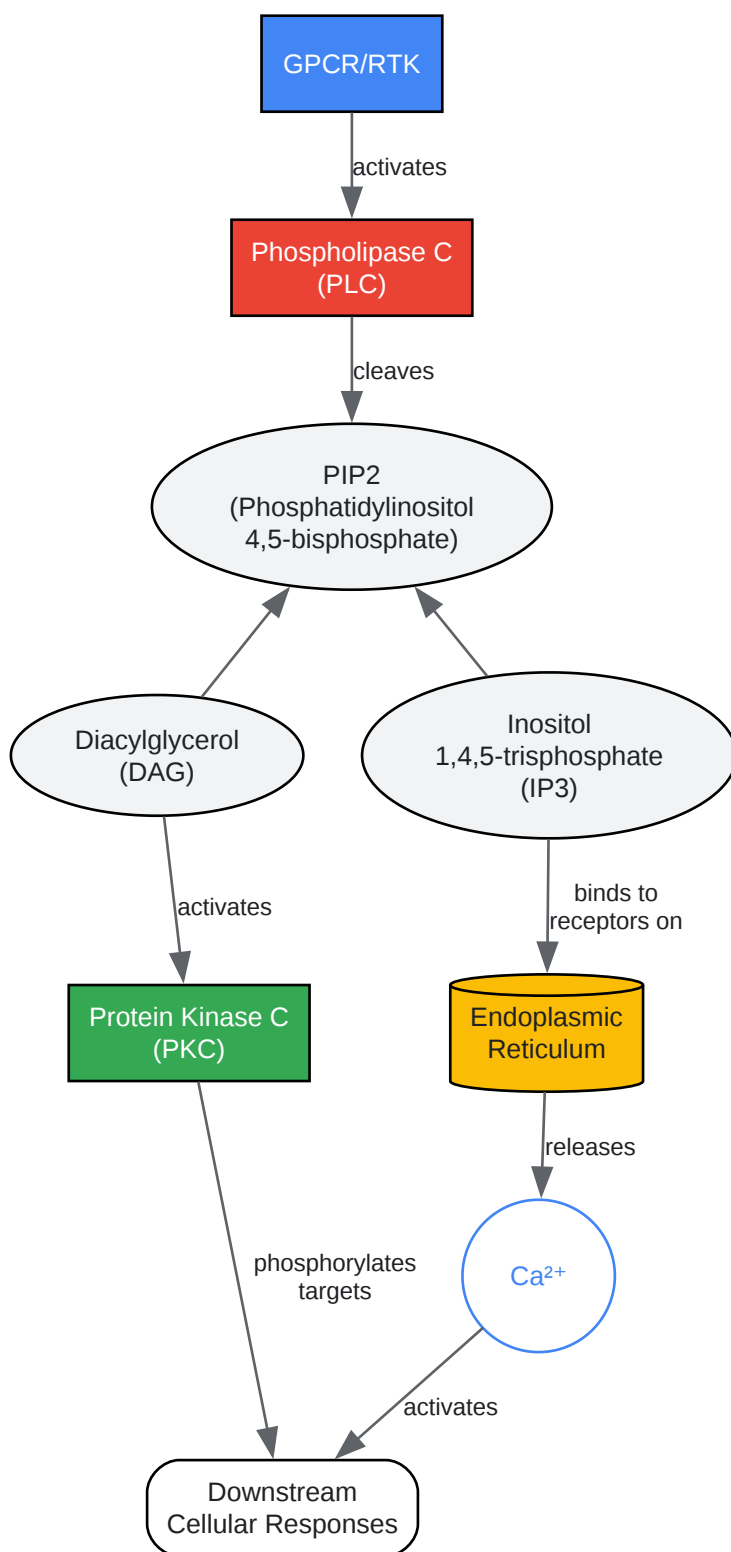
Experimental Workflow for Studying SOPG-Protein Interactions



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Caption: Workflow for investigating SOPG-protein interactions.

Phosphatidylinositol Signaling Pathway



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Caption: A representative phospholipid signaling pathway.

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